molecular formula C19H16BrNO5 B14271078 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 135878-77-2

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14271078
CAS No.: 135878-77-2
M. Wt: 418.2 g/mol
InChI Key: WOPWCAUGPXVIOX-UHFFFAOYSA-N
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Description

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 8th position, a butoxy group at the 7th position, a nitro group at the 6th position, and a phenyl group at the 2nd position of the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor flavanone, followed by nitration and butoxylation reactions. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, nitric acid for nitration, and butyl alcohol in the presence of a base for butoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the butoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

135878-77-2

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

8-bromo-7-butoxy-6-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3

InChI Key

WOPWCAUGPXVIOX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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